5-[(2-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound is a hybrid heterocyclic molecule combining a 1,2,4-triazolo[3,2-b][1,3]thiazole core with a 2-fluorophenyl group, a 1,2,3,4-tetrahydroisoquinoline moiety, and a furan-2-yl substituent. Such structural complexity is designed to enhance binding affinity and selectivity toward biological targets, particularly enzymes or receptors associated with neurological or infectious diseases.
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S/c25-18-9-4-3-8-17(18)20(28-12-11-15-6-1-2-7-16(15)14-28)21-23(30)29-24(32-21)26-22(27-29)19-10-5-13-31-19/h1-10,13,20,30H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCOAWOHLYHKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(C3=CC=CC=C3F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the furan ring, the fluorophenyl group, and the dihydroisoquinoline moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-[(2-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
5-[(2-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares core features with several triazole- and thiazole-containing derivatives. Below is a comparative analysis:
Key Findings
Substituent Effects on Activity: Fluorophenyl groups (e.g., 2-fluorophenyl vs. 3-fluorophenyl) enhance lipophilicity and enzyme-binding affinity, particularly in antifungal applications . The 1,2,3,4-tetrahydroisoquinoline group in the target compound may confer neuroactive properties, differentiating it from simpler aryl/alkyl analogs . Furan-2-yl substituents improve metabolic stability compared to unsubstituted heterocycles, as seen in related compounds .
Pharmacological Performance: Triazolothiadiazoles with pyrazole moieties (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles) exhibit superior antifungal activity (IC₅₀ < 5 µM) compared to thiazolo-triazoles, likely due to enhanced planar geometry and π-π stacking . The target compound’s hydroxyl group may reduce cytotoxicity compared to non-hydroxylated analogs, as observed in phenolic triazolothiadiazoles .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step condensation and cyclization reactions, similar to methods used for 3-(2-fluorophenyl)-6-R-triazolo[3,4-b]thiadiazoles (yields: 60–75%) .
- Crystallographic data for isostructural analogs (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ) confirm planar molecular conformations critical for bioactivity .
Biological Activity
The compound 5-[(2-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound's biological activity is primarily attributed to its interaction with various biological targets. The presence of the triazole and thiazole rings suggests potential activity as an enzyme inhibitor or receptor modulator. Preliminary studies indicate that it may influence neurotransmitter systems and exhibit anti-inflammatory properties.
Antidepressant Effects
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit antidepressant-like effects in animal models. The compound's ability to modulate serotonin levels through inhibition of serotonin reuptake transporters has been documented in several studies. For instance, a related compound showed significant serotonin 1A receptor antagonism which is associated with antidepressant activity .
Neuroprotective Properties
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Studies suggest that it may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease. In vitro assays demonstrated that the compound could enhance cell viability against neurotoxic agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, it has been noted to affect pathways involving cyclin-dependent kinases (CDKs) and apoptosis-related proteins .
Case Studies
Pharmacological Profile
The pharmacological profile of this compound suggests a multi-target approach to treatment:
- Serotonin Modulation : Potential antidepressant effects through serotonin receptor interactions.
- Neuroprotection : Protective effects against neurodegeneration.
- Anticancer Activity : Inhibition of cancer cell growth through apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
